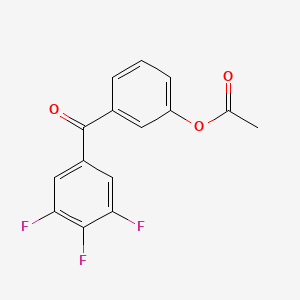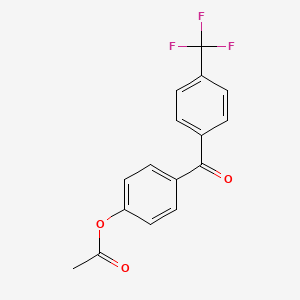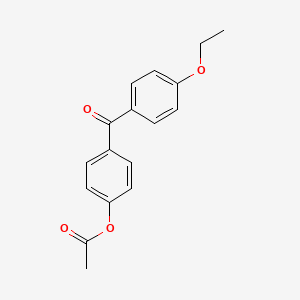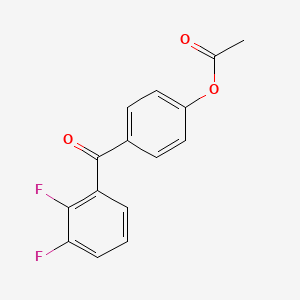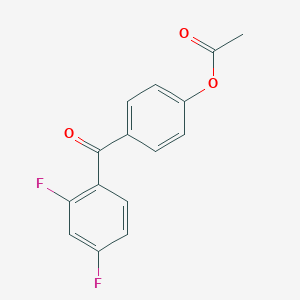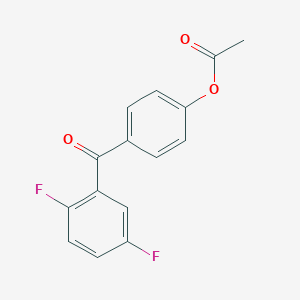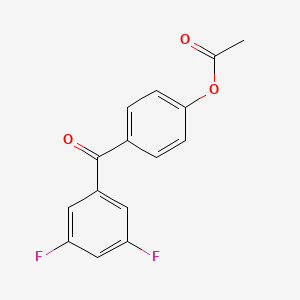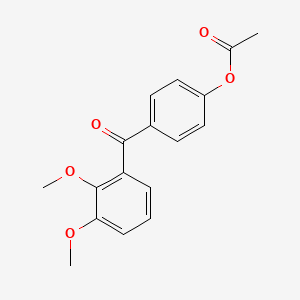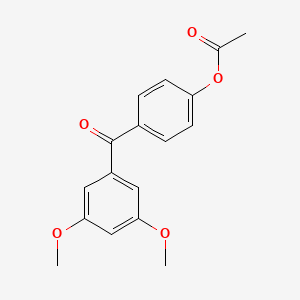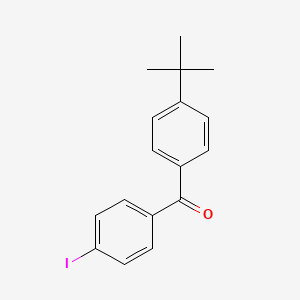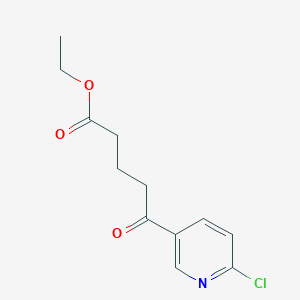
Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Synthesis Processes and Chemical Structures
Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate has been involved in various synthesis processes and studied for its chemical structure. For instance, it's a by-product in the synthesis of other compounds, such as ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, where its structure forms intermolecular hydrogen-bonding associations, as seen in the work of Hu et al. (2011) (Hu, Yang, Luo, & Li, 2011). Additionally, compounds related to Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate have been synthesized and analyzed for their crystalline structure (Yang, 2009).
2. Potential Anticancer Agents
Compounds structurally related to Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate have been explored as potential anticancer agents. For example, Temple et al. (1983) synthesized derivatives that showed effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
3. Insecticidal Activity
The insecticidal activity of compounds related to Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate has been a subject of study. Shi et al. (2008) synthesized a compound with good insecticidal activity and performed density functional (DFT) calculations to understand its structure and vibrational wave numbers (Shi, Zhu, & Song, 2008).
4. Application in Dye Synthesis
Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate related compounds have been used in the synthesis of dyes. Abolude et al. (2021) synthesized disperse dyes by the coupling reaction of related compounds, studying their application properties on polyester and nylon fabrics (Abolude, Bello, Nkeonye, & Giwa, 2021).
5. Role in Pharmaceutical Synthesis
Compounds related to Ethyl 5-(6-chloropyridin-3-yl)-5-oxovalerate have been used in the synthesis of pharmaceutical agents. Andersen et al. (2013) developed a synthesis process for a selective and reversible antagonist of the P2Y12 receptor, involving related compounds (Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013).
Safety and Hazards
作用機序
Target of Action
Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate is a chemical compound that is structurally similar to Nitenpyram . Nitenpyram is an insect neurotoxin that belongs to the class of neonicotinoids . It primarily targets the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . The nAChR plays a crucial role in the transmission of nerve impulses, and its disruption leads to paralysis and death in insects .
Mode of Action
The compound interacts with its target, the nAChR, by binding irreversibly, causing a stop of the flow of ions in the postsynaptic membrane of neurons . This blockage disrupts neural signaling, leading to paralysis and eventual death of the insect . It’s important to note that this compound is highly selective towards the variation of the nAChR which insects possess .
Biochemical Pathways
The disruption of these pathways, which are crucial for nerve impulse transmission, leads to the paralysis and death of the insect .
Pharmacokinetics
It has been found that similar compounds have high gi absorption and are bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
The primary result of the action of Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate is the paralysis and death of insects. This is achieved through the disruption of neural signaling in the insect’s central nervous system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(6-chloropyridin-3-YL)-5-oxovalerate. For instance, similar compounds like Nitenpyram have a low degradation rate when used for agricultural purposes, which allows for long-lasting protection of the crops against plant-sucking insects . .
特性
IUPAC Name |
ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)5-3-4-10(15)9-6-7-11(13)14-8-9/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVFGNNFUNLNGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641800 |
Source


|
| Record name | Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-65-9 |
Source


|
| Record name | Ethyl 5-(6-chloropyridin-3-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

